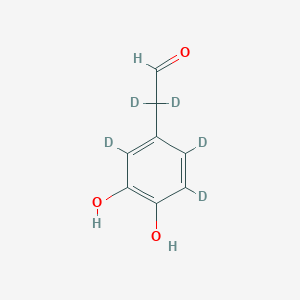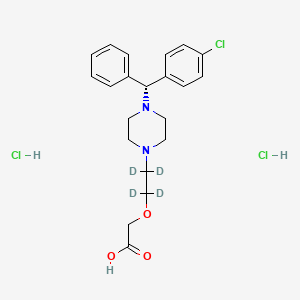
4-Dehydroxy-4-amino ezetimibe-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dehydroxy-4-amino ezetimibe-d4 is a deuterium-labeled derivative of 4-Dehydroxy-4-amino ezetimibe. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is a modified version of ezetimibe, a well-known cholesterol absorption inhibitor. The deuterium labeling allows for precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-4-amino ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The key steps include:
Dehydroxylation: Removal of the hydroxyl group from the parent compound.
Amination: Introduction of an amino group at the desired position.
Deuterium Labeling: Incorporation of deuterium atoms to achieve the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Dehydroxy-4-amino ezetimibe-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
Scientific Research Applications
4-Dehydroxy-4-amino ezetimibe-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies to trace the pathways of ezetimibe and its derivatives.
Medicine: Investigated for its potential effects on cholesterol metabolism and related pathways.
Industry: Utilized in the development of new pharmaceuticals and analytical methods.
Mechanism of Action
The mechanism of action of 4-Dehydroxy-4-amino ezetimibe-d4 is similar to that of ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, known for its cholesterol-lowering effects.
4-Dehydroxy-4-amino ezetimibe: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Similar stable isotope-labeled standards used in research.
Uniqueness
4-Dehydroxy-4-amino ezetimibe-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in experimental settings. This feature makes it particularly valuable in studies requiring accurate quantification and tracing of metabolic pathways.
Properties
Molecular Formula |
C24H22F2N2O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D |
InChI Key |
NBKCYAYZFIZTRF-PGHCLDIESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


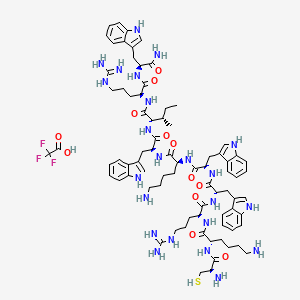


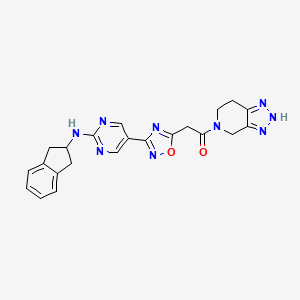
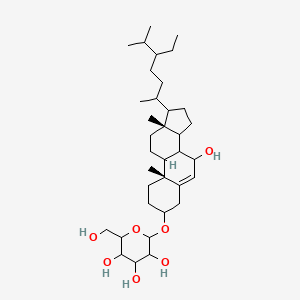

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
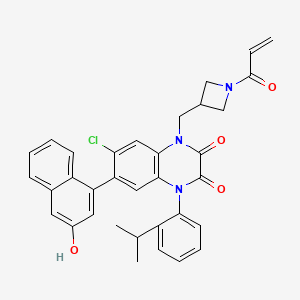

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
